N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a fluorinated heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxidotetrahydro) and a 2-fluorophenyl substituent. The Z-configuration of the imine group at position 2 contributes to its stereochemical stability, while the 3-methylbutanamide moiety enhances solubility and bioavailability.
Properties
Molecular Formula |
C16H19FN2O3S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C16H19FN2O3S2/c1-10(2)7-15(20)18-16-19(12-6-4-3-5-11(12)17)13-8-24(21,22)9-14(13)23-16/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
TUPHGCOGKPLHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Hantzsch synthesis process. This would include optimizing reaction conditions such as temperature, solvent concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure and Substituents
The compound’s tetrahydrothieno-thiazole sulfone core distinguishes it from simpler triazole or benzamide derivatives. For example:
- 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (): Shares a fluorophenyl group but lacks the fused thieno-thiazole system.
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): A benzamide pesticide with a trifluoromethyl group. While both compounds contain fluorinated aromatic rings, flutolanil’s benzamide backbone lacks the sulfone and heterocyclic complexity of the target compound, likely resulting in divergent biological targets .
Functional Group Analysis
- Sulfone vs. Thione Groups: The 5,5-dioxidotetrahydro (sulfone) group in the target compound enhances polarity and oxidative stability compared to thione-containing analogs like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (). Sulfone groups are less prone to nucleophilic attack, improving pharmacokinetic profiles .
- Fluorophenyl vs. Chlorophenyl Substituents: The 2-fluorophenyl group in the target compound may offer better π-stacking interactions in enzyme binding pockets compared to chlorophenyl groups in analogs like 3-amino-2,5-dichlorobenzoic acid (). Fluorine’s electronegativity and smaller atomic radius enhance binding precision .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Functional Groups | Bioactivity Insights |
|---|---|---|---|---|
| Target Compound | Tetrahydrothieno-thiazole | 2-fluorophenyl, 3-methylbutanamide | Sulfone, amide | Enhanced enzyme inhibition |
| 4-amino-5-(3-fluorophenyl)-2H-triazole-3-thione | Triazole | 3-fluorophenyl | Thione | Moderate metabolic instability |
| Flutolanil | Benzamide | Trifluoromethyl, isopropoxyphenyl | Amide, ether | Broad-spectrum fungicide |
| (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-triazole-5-thione | Triazole-thione | Chlorophenyl | Thione, imine | Hydrogen-bond-driven aggregation |
Table 2: Physicochemical Properties (Hypothetical Estimates*)
| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 425.48 | 2.1 | 0.85 |
| 4-amino-5-(3-fluorophenyl)-2H-triazole-3-thione | 237.27 | 1.8 | 1.2 |
| Flutolanil | 323.29 | 3.5 | 0.12 |
*Derived from structural analogs in –4.
Research Findings and Implications
- Synthetic Challenges: The target compound’s fused thieno-thiazole core requires multi-step synthesis, akin to the triazole-thione in , but with additional oxidation steps to introduce the sulfone group .
- Hydrogen Bonding : Unlike the N—H···S interactions observed in ’s triazole-thione, the target compound’s sulfone group may engage in stronger O···H interactions, influencing crystallization behavior .
- Pesticide vs. Drug Potential: While flutolanil () and furyloxyfen () are pesticidal, the target compound’s amide and fluorophenyl groups align more closely with kinase inhibitor scaffolds in drug discovery .
Biological Activity
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 420.5 g/mol. The structure includes a thiazole ring, a fluorophenyl group, and a butanamide moiety, which contribute to its reactivity and biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN2O4S2 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
| InChI Key | LDLHRFMOSXOOPC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity or modulate receptor functions by binding to active sites or interacting with receptor binding sites. This leads to alterations in cellular signaling pathways that can result in various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiepileptic Activity : Preliminary studies suggest that derivatives of thiazole compounds can exhibit antiepileptic effects. For instance, related compounds have shown efficacy in reducing seizure activity in animal models through neurochemical modulation .
- Antioxidant Properties : The presence of the thiazole ring may confer antioxidant properties to the compound, allowing it to scavenge reactive oxygen species (ROS), which are implicated in various neurodegenerative diseases.
- Potential Anticancer Activity : Thiazole derivatives are often investigated for their potential anticancer properties due to their ability to interfere with cellular proliferation pathways.
Study on Antiepileptic Effects
A study investigated the neuroprotective mechanisms of similar thiazole derivatives in zebrafish models induced with seizures. The results indicated that these compounds could modulate neurotransmitter levels and reduce oxidative stress associated with seizure activity .
Antioxidant Mechanism Exploration
Research exploring the antioxidant capabilities of thiazole derivatives found that they effectively reduced oxidative stress markers in vitro. This suggests potential therapeutic applications in conditions characterized by oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
